5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature controls . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral and antimicrobial properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways . It binds to specific receptors and enzymes, modulating their activity and leading to various biological effects . For example, its anti-inflammatory effects may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-2-propylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11-12(13(16)17)9-7-8(15)5-6-10(9)14(11)2/h5-7,15H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
IXRWMFMMQKUFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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